4-cyclopentyl-1H-Pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

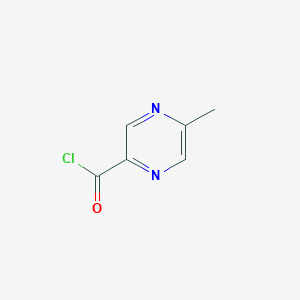

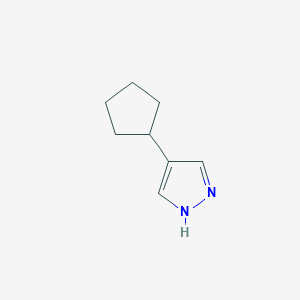

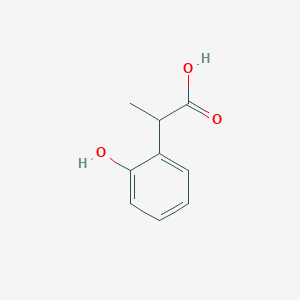

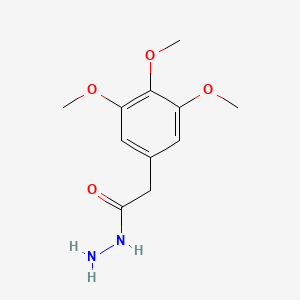

4-Cyclopentyl-1H-Pyrazole is a compound with the molecular weight of 136.2 . It is a derivative of pyrazole, a class of compounds known for their wide range of pharmacological properties .

Molecular Structure Analysis

The molecular structure of 4-cyclopentyl-1H-Pyrazole consists of a five-membered pyrazole ring attached to a cyclopentyl group . Pyrazoles are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms .Applications De Recherche Scientifique

Medicinal Chemistry

4-cyclopentyl-1H-Pyrazole serves as a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. It’s often used in the design of compounds with potential therapeutic effects. For instance, pyrazole derivatives have been studied for their anti-inflammatory and anticancer properties, with some compounds showing promising results in inhibiting key enzymes involved in disease progression .

Drug Discovery

In the realm of drug discovery, 4-cyclopentyl-1H-Pyrazole is utilized for its pharmacophoric properties. It can act as a core structure for developing novel drugs that target specific proteins or enzymes. Researchers have synthesized pyrazole derivatives that act as inhibitors for CDK2, a cyclin-dependent kinase involved in cell cycle regulation, which is a significant target in cancer therapy .

Agrochemistry

The agrochemical industry benefits from the application of pyrazole derivatives as they are used to create a variety of pesticides. These compounds can be tailored to control pests selectively without harming crops or the environment. Pyrazoles’ role in synthesizing herbicides, insecticides, and fungicides highlights their importance in maintaining agricultural productivity .

Coordination Chemistry

4-cyclopentyl-1H-Pyrazole derivatives are key in forming coordination complexes with metals, which have applications ranging from catalysis to the development of new materials. These complexes can exhibit unique properties such as magnetism, luminescence, or reactivity, which are exploited in various scientific fields .

Organometallic Chemistry

In organometallic chemistry, 4-cyclopentyl-1H-Pyrazole is used to create compounds that contain metal-carbon bonds. These organometallic compounds are crucial in catalysis and the synthesis of polymers. They also play a role in the development of new materials with advanced functionalities .

Material Science

Pyrazole derivatives, including 4-cyclopentyl-1H-Pyrazole, are investigated for their potential in material science. They can contribute to the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials. Their structural versatility allows for fine-tuning of electronic properties, which is essential for creating efficient and durable materials .

Mécanisme D'action

Target of Action

Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which contribute to their diverse biological activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (13619) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, including anti-tumor activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .

Orientations Futures

Pyrazole derivatives, including 4-cyclopentyl-1H-Pyrazole, have been the focus of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds . Future research directions include the development of new synthetic strategies, exploration of diverse pharmacological activities, and the design of better compounds through more mechanistic studies .

Propriétés

IUPAC Name |

4-cyclopentyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-9-10-6-8/h5-7H,1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCWESDQKOJPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524006 |

Source

|

| Record name | 4-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90253-22-8 |

Source

|

| Record name | 4-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)